2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2,5-dichloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3S2.ClH/c1-26-12-2-3-15-14(10-12)22-19(28-15)24(5-4-23-6-8-27-9-7-23)18(25)13-11-16(20)29-17(13)21;/h2-3,10-11H,4-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHFWOIAJHWKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a diverse range of biological activities, making it a subject of interest in pharmacological research. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- IUPAC Name : 2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride
- Molecular Formula : C19H20Cl2N3O3S
- Molecular Weight : 506.89 g/mol
The compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur. It also includes multiple functional groups such as chloro, methoxy, and morpholino substituents, contributing to its biological activity.
Research indicates that 2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride exhibits several mechanisms of action:
- Inhibition of STAT3 Activation : This compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival pathways in cancer cells. Inhibition of STAT3 can lead to reduced tumor growth and increased apoptosis in malignant cells.
- Antimicrobial Activity : Similar compounds within the benzothiazole class have demonstrated antimicrobial properties against various pathogens. The presence of the thiophene and benzothiazole moieties may enhance this activity .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit critical survival pathways in cancer cells by targeting specific proteins involved in cell cycle regulation and apoptosis.
In Vitro Studies
Several studies have assessed the biological activity of compounds related to or structurally similar to 2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride :
- Antiproliferative Activity : In vitro assays have shown that related compounds exhibit significant antiproliferative effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). IC50 values for these compounds typically range from low micromolar to sub-micromolar concentrations .
- Antioxidant Activity : The antioxidant capabilities of this class of compounds have been evaluated using DPPH and FRAP assays, indicating potential protective effects against oxidative stress .
Case Studies
- Inhibition Studies : A study reported that certain derivatives of benzothiazole showed potent inhibition against myeloid cell leukemia 1 (Mcl-1), which is crucial for cell survival in various cancers. This suggests that modifications to the structure could enhance potency against specific cancer types .
- Multifunctional Applications : Research has highlighted the need for multifunctional compounds that can target multiple biological pathways simultaneously. The structural diversity of this compound positions it well for development as a multifunctional therapeutic agent .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The target compound shares structural motifs with several analogs documented in recent literature. Below is a comparative analysis:
Key Observations:
Core Structure Variations: The target compound’s thiophene-3-carboxamide core differs from analogs with thiophene-2-carboxamide (e.g., ) or thiazole cores (e.g., ). This positional isomerism may influence binding specificity in biological targets.
Substituent Effects: The 5-methoxybenzothiazole group in the target compound may improve metabolic stability compared to non-alkoxy benzothiazole derivatives . The morpholinoethyl side chain, common in drug-like molecules (e.g., ), enhances water solubility and may facilitate interactions with polar residues in enzymatic pockets.
Salt Form :
Spectroscopic and Physicochemical Comparisons
- NMR Analysis : Analogous compounds (e.g., benzothiadiazole derivatives in ) show that substituents alter chemical shifts in regions corresponding to aromatic protons and side chains. For instance, electron-withdrawing groups like chloro or sulfone moieties downfield-shift adjacent protons , a trend likely applicable to the target compound’s dichloro-thiophene core.
- Solubility: Morpholino-containing compounds (e.g., ) exhibit improved solubility in polar solvents, a property amplified in the target compound’s hydrochloride form.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?
A two-step synthesis is advised:
Initial Condensation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate thiourea derivatives.
Cyclization : Treat the intermediate with iodine and triethylamine in DMF to induce cyclization, yielding the 1,3,4-thiadiazole core.
Optimization Tips :
- Maintain stoichiometric precision to avoid side reactions.
- Use anhydrous acetonitrile to enhance reaction speed and purity .
Q. Which spectroscopic methods are critical for structural validation?
- 1H/13C NMR : Confirm substituent positions (e.g., methoxybenzo[d]thiazole protons at δ 3.8–4.2 ppm, morpholinoethyl protons at δ 2.4–3.1 ppm).
- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, morpholine C-N stretches at ~1100 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .
Q. How should researchers design initial biological screening assays?
- Antimicrobial Testing : Use standardized MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control.
- Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include vehicle controls (DMSO ≤0.1%) to rule out solvent artifacts .
Advanced Research Questions
Q. How can contradictory cytotoxicity results across cancer cell lines be resolved?
- Mechanistic Profiling : Conduct transcriptomic analysis (RNA-seq) to identify differential target pathway activation (e.g., apoptosis vs. proliferation markers).
- Dose-Response Validation : Test compound across the NCI-60 panel to establish IC50 variability. Use siRNA knockdown of suspected targets (e.g., kinases) to confirm on-mechanism effects .
Q. What methodologies address discrepancies between in vitro and cell-based bioactivity data?
- Solubility/Permeability Assessment : Quantify cellular uptake via LC-MS in lysates. Compare with in vitro enzyme inhibition (e.g., kinase assays) to distinguish membrane permeability limitations.
- Metabolic Stability Testing : Incubate compound with liver microsomes (human/rodent) to identify metabolic byproducts interfering with activity .
Q. How can structural analogs improve SAR understanding?
- Analog Synthesis : Replace morpholinoethyl with piperazinyl or pyrrolidinyl groups to assess amine flexibility. Modify the 5-methoxy group to halogens (Cl/F) or methyl to probe electronic effects.
- Activity Correlation : Map substituent changes to bioactivity shifts (e.g., logP vs. cytotoxicity) using multivariate regression models .
Q. What purification challenges arise during synthesis, and how are they mitigated?
- Byproduct Formation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7). Use column chromatography (silica gel, gradient elution) to isolate the target compound.
- Hydroscopicity Issues : Store the hydrochloride salt under nitrogen with desiccants to prevent hydration .
Data Interpretation & Optimization
Q. How should researchers analyze conflicting spectral data (e.g., NMR peak splitting)?
- Dynamic Effects : Assess temperature-dependent NMR for conformational exchange (e.g., morpholinoethyl rotation barriers).
- X-ray Crystallography : Resolve ambiguity by obtaining single-crystal structures of key intermediates or analogs .
Q. What computational tools aid in mechanism elucidation?
- Docking Studies : Use AutoDock Vina to model compound binding to suspected targets (e.g., kinase ATP pockets).
- MD Simulations : Run 100-ns trajectories to assess binding stability and water-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
